The mechanisms of detoxification of the benzoylphenylureas, diflubenzuron, and teflubenzuron in the Egyptian cotton leafworm, Spodoptera littoralis, were examined, as were rates of penetration, degradation, and inhibition of benzoyphenylureas hydrolase(s) both in vivo and in vitro. The results were considered in connection with the toxicity of these compounds. Teflubenzuron was 10 times more toxic than diflubenzuron to fourth instar larvae of spodoptera littoralis. Profenofos and S,S,S-tributylphosphorotrithioate synergized both diflubenzuron and teflubenzuron, indicating that the major route of detoxification in spodoptera littoralis was through hydrolysis. Limited synergism by piperonly butoxide indicated that mixed function oxidase enzymes play a relatively small role in benzoyphenylureas detoxification. ... In Spodoptera littoralis, diflubenzuron was metabolized more rapidly than teflubenzuron: based on the relative amount of parent compound present in the larval body, about 58% of extracted radiocarbon was unchanged teflubenzuron compared to only 38% diflubenzuron. In the excreta, unchanged teflubenzuron was excreted more slowly than the metabolites (42% recovered as parent compound), compared to diflubenzuron in which 79% of the total extract was present as parent compound. Pretreatment of the fourth instar with sublethal doses of profenofos resulted in a significant decrease in metabolism, more so with diflubenzuron than with teflubenzuron. A positive correlation was found between in vivo diflubenzuron metabolism inhibition and toxicity. In in vitro assays, diflubenzuron was hydrolyzed more rapidly than teflubenzuron by all tissue extracts. Profenofos was more effective in inhibiting the hydrolysis in vitro of diflubenzuron compared to teflubenzuron, as indicated by a lower I50 value and steeper slope. /The/ results indicate that reduced penetration and fast elimination of unchanged (14)(C)diflubenzuron together with rapid metabolism, which occurs mainly through hydrolysis, are defense mechanisms which contribute to diflubenzuron detoxification in spodoptera littoralis.
After oral treatment of a cow and a castrated sheep with labeled diflubenzuron, urine was collected and analyzed. TLC indicated the presence of eight labeled materials. The major compounds in the sheep urine were identified as 2,6-difluorobenzoic acid and the hippurate analog. In the cow's urine, 2,6-difluoro-3-hydroxydiflubenzuron was the major metabolite. Metabolites N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide were also seen in urine of both cow and sheep but the 4-chlorophenylurea was seen only in the urine of the cow. Feces of both animals contained ... 2,6-difluoro-3-hydroxydiflubenzuron, N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide, and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide. In the bile, ... 2,6-difluoro-3-hydroxydiflubenzuron, N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide, and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-diflurorbenzamide also appeared in addition to unidentified conjugates. Incubation of bile water-soluble metabolites with b-glucuronidase-aryl sulfatase converted about half the labeled material into organic extractable materials. Although TLC indicated eight radioactive compounds, none were identified. Analysis of milk indicated the presence of unchanged diflubenzuron, 2,6-difluorobenzamide, 2,6-difluorohippuric acid, and an unidentified compound. Digestive fluids of sheep and cattle did not significantly degrade diflubenzuron. When metabolite V /2,6-difluoro-3-hydroxydiflubenzuron/ was orally administered to rats, almost all of the material was excreted within 3 days. Analyses indicated the presence of five additional compounds. None were identified.
After oral admin to rats of 5 mg diflubenzuron labeled with H3 in the benzoyl and with C14 in the aniline moiety, 95% of the H3 and 70-75% of the C14 radioactivity were retrieved in urine and feces. 2,6-DFBA was shown to constitute more than half of the urinary metabolites. Up to 1% of an oral dose of 5 mg C14-diflubenzuron labeled at the benzoyl moiety was recovered in the expired air of rats.
Diflubenzuron was applied topically to adult stable flies and houseflies. Stable flies metabolized only about 2% of the diflubenzuron while in houseflies this amounted to about 10%. Metabolism in the two flies differed qualitatively as well. Extracts of stable flies contained 2,6-difluorobenzamide and 4-chloroacetanilide. Extracts of houseflies did not contain these. Two unidentified metabolites were seen in house flies but not stable flies. In addition to these, 4-chlorophenylurea and one unknown compound were observed in both flies.
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A novel microextraction technique, named in-situ metathesis reaction, combined with ultrasound-assisted ionic liquid dispersive liquid-liquid microextraction was developed for the determination of five phenylurea pesticides (i.e., diuron, diflubenzuron, teflubenzuron, flufenoxuron, and chlorfluazuron) in environmental water samples. In the developed method, 360 uL LiNTf(2) aqueous solution (0.162 g/mL) was added to the sample solution containing a small amount of [C(6)MIM]Cl (0.034 g) to form a water-immiscible ionic liquid, [C(6)MIM]NTf(2), as extraction solution. The mixed solutions were placed in an ultrasonic water bath at 150 W for 4min and centrifuged at 3500 rpm for 10 min to achieve phase separation. After centrifugation, fine droplets of the extractant phase settled to the bottom of the centrifuge tube and were directly injected into the high-performance liquid chromatography system for analysis. The quantity of [C(6)MIM]Cl, the molar ratio of [C(6)MIM]Cl and LiNTf(2), ionic strength, ultrasound time, and centrifugation time, were optimized using a Plackett-Burman design. Significant factors obtained were optimized by employing a central composite design. The optimized technique provides good repeatability (RSD 2.4 to 3.5%), linearity (0.5 ug/L to 500 ug/L), low LODs (0.06 ug/L to 0.08 ug/L) and great enrichment factor (244 to 268). The developed method can be applied in routine analysis for the determining of phenylurea pesticides in environmental samples.
The viability of tandem photochemical reaction-chemiluminescence detection has been studied for the determination of five benzoylurea insecticides, namely, diflubenzuron, triflumuron, hexaflumuron, lufenuron and flufenoxuron. The 'on-line' photochemical reaction of benzoylurea pesticides provides an enhanced chemiluminescence response of the pesticides during their oxidation by potassium hexacyanoferrate(III) and sodium hydroxide, whose signal increases with the percentage of acetonitrile in the reaction medium. The determination was performed using a photoreactor consisting of a PFA (perfluoroalkoxy) tube reactor coil (5 mx1.6-mm O.D. and 0.8-mm I.D.) and an 8-W xenon lamp. As the yield of the photoderivatization process and the chemiluminescent signals depend on the percentage of acetonitrile, the chromatographic column (a Gemini C18, Phenomenex 150 mmx4.6 mm, 5-microm particle size) was chosen with the aim of using high percentages of this organic solvent in the mobile phase. Previous studies showed that the rate of the chemiluminescent reaction was very fast. Therefore, a modification was carried out in the detector in order to mix the analytes and reactants as near as possible to the measure cell. The optimized method was validated with respect to linearity, precision, limits of detection and quantification accuracy. Under the optimised conditions, linear working range extends three orders of magnitude with the relative standard deviation of intra-day precision below 10% and detection limits between 0.012 and 0.18 ug/mL, according to the compound. The proposed method has been successfully applied to the determination of benzoylureas in cucumber with good results.
A high performance liquid chromatographic (HPLC) method was developed to determine the concentration of diflubenzuron, a delousing agent used in fish farming, in marine mud and shell sand. The recovery of diflubenzuron from mud was 100.8+/-1.1% and 105.5+/-4.3% for shell sand. The limit of quantitation was found to be 0.1 ug/g. The stability of diflubenzuron was studied under laboratory conditions in marine sediments at different temperatures (4 and 14 degrees C). No degradation of diflubenzuron occurred in the organic rich mud sediment or in the shell sand sediment during the experimental period of 204 days. Increasing the temperature from 4 to 14 degrees C had no effect on the stability. Furthermore, diflubenzuron showed to be persistent in both mud and shell sand sediment since no detectable diffusion from the sediment to the water phase occurred during the experimental period of 204 days. Increasing the water current in the tanks had no effect on the persistence. Under field conditions, the concentrations of diflubenzuron found in the organic material from sediment traps placed 2 m from the bottom under the cage in a fish farm during medication were high and ranged from 71 to 259 ug/g. The concentrations of diflubenzuron in the sediment under the fish farm were, however, low, with a maximum concentration of 5.4 ug/g. The dispersion of diflubenzuron to the sediment was limited to less than 20 m from the edge of the cage in every direction. Fifteen months following the medication, only traces (< 0.1 ug/g) of diflubenzuron were detected in the sediment under the fish farm. Possible explanations for this decrease are resuspension and redistribution of sediment and/or oxic degradation of the drug.
Residues may be determined by high performance liquid chromatography or gas liquid chromatography after hydrolysis to 4-chloroaniline which is converted to a derivative.
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